7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the hydrolytic dehalogenation of 4-chlorobenzoate, a process that is part of the microbial mineralization of chlorinated aromatic compounds .
Mode of Action
It is known that the enzyme is dependent on mg2±atp and coenzyme a, and produces 4-chlorobenzoyl coa and amp .
Biochemical Pathways
The compound affects the hydrolytic dehalogenation pathway of 4-chlorobenzoate . This pathway is a coenzyme A (CoA)-activation-type catabolic pathway that is usually a common part of the microbial mineralization of chlorinated aromatic compounds .
Pharmacokinetics
It is known that the compound is involved in the production of 4-chlorobenzoyl coa and amp .
Result of Action
It is known that the compound plays a role in the hydrolytic dehalogenation of 4-chlorobenzoate, a process that is part of the microbial mineralization of chlorinated aromatic compounds .
Action Environment
It is known that the enzyme 4-chlorobenzoyl coa ligase, which is the target of the compound, exhibits maximal activity at ph 70 and 25 °C .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation or breaking of chemical bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cellular signaling pathways, altering gene expression, or affecting cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one typically involves the acylation of indole derivatives. One common method is the Friedel-Crafts acylation reaction, where indole is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar indole core and exhibit diverse biological activities.
Acridine/Acridone Derivatives: These compounds have a similar planar structure and are known for their anticancer and antimicrobial properties.
Uniqueness
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzoyl group enhances its reactivity and potential biological activity compared to other indole derivatives.
Properties
IUPAC Name |
7-(4-chlorobenzoyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBYFSXFHZBHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Cl)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513079 | |
Record name | 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61112-01-4 | |
Record name | 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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